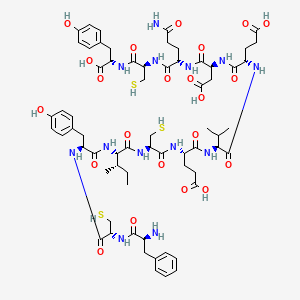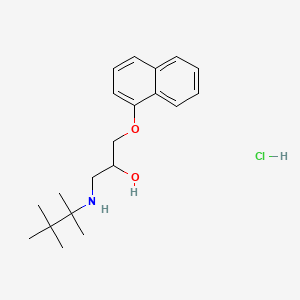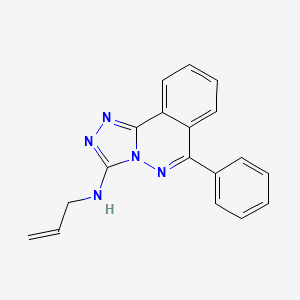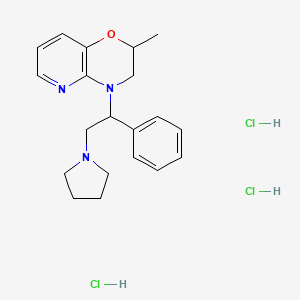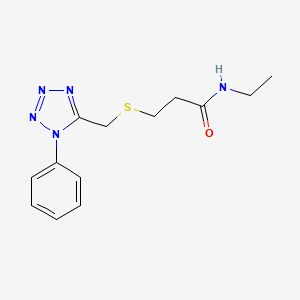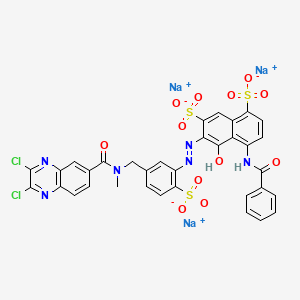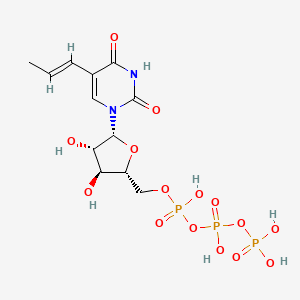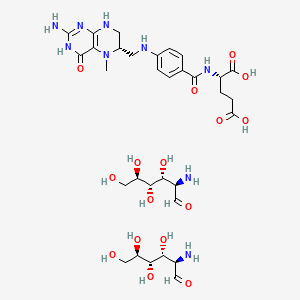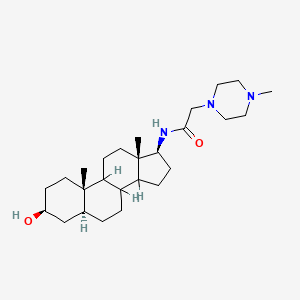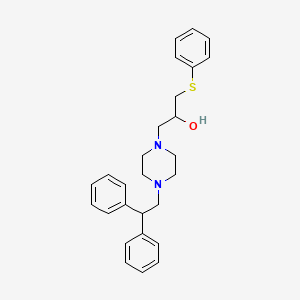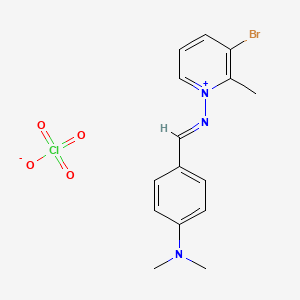
2-Bromo-1-(((4-(dimethylamino)phenyl)methylene)amino)-6-methylpyridinium perchlorate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-1-(((4-(dimethylamino)phenyl)methylene)amino)-6-methylpyridinium perchlorate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound is characterized by the presence of a bromine atom, a dimethylamino group, and a pyridinium ring, making it a versatile molecule for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(((4-(dimethylamino)phenyl)methylene)amino)-6-methylpyridinium perchlorate typically involves multiple steps. One common method includes the bromination of 1-(((4-(dimethylamino)phenyl)methylene)amino)-6-methylpyridinium using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the temperature maintained at a low level to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. Continuous flow reactors and automated synthesis platforms can be employed to ensure consistent quality and yield. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-1-(((4-(dimethylamino)phenyl)methylene)amino)-6-methylpyridinium perchlorate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield de-brominated products.
Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, thiols, and alcohols.
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted pyridinium derivatives, while oxidation reactions can produce pyridinium oxides.
Aplicaciones Científicas De Investigación
2-Bromo-1-(((4-(dimethylamino)phenyl)methylene)amino)-6-methylpyridinium perchlorate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as conductive polymers and organic semiconductors.
Mecanismo De Acción
The mechanism of action of 2-Bromo-1-(((4-(dimethylamino)phenyl)methylene)amino)-6-methylpyridinium perchlorate involves its interaction with specific molecular targets and pathways. The compound’s bromine atom and dimethylamino group play crucial roles in its reactivity and binding affinity. It can interact with cellular proteins and enzymes, potentially inhibiting their function or altering their activity. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
2-Bromo-1-(4-dimethylaminophenyl)ethanone: Shares the bromine and dimethylamino groups but differs in the overall structure.
1-(4-Dimethylaminophenyl)ethanone: Lacks the bromine atom, resulting in different reactivity and applications.
2-Bromo-4’-nitroacetophenone: Contains a nitro group instead of the dimethylamino group, leading to distinct chemical properties.
Uniqueness
2-Bromo-1-(((4-(dimethylamino)phenyl)methylene)amino)-6-methylpyridinium perchlorate is unique due to its combination of a bromine atom, a dimethylamino group, and a pyridinium ring. This unique structure imparts specific electronic and steric properties, making it suitable for a wide range of chemical reactions and applications that similar compounds may not be able to achieve.
Propiedades
Número CAS |
145234-85-1 |
|---|---|
Fórmula molecular |
C15H17BrClN3O4 |
Peso molecular |
418.67 g/mol |
Nombre IUPAC |
4-[(E)-(3-bromo-2-methylpyridin-1-ium-1-yl)iminomethyl]-N,N-dimethylaniline;perchlorate |
InChI |
InChI=1S/C15H17BrN3.ClHO4/c1-12-15(16)5-4-10-19(12)17-11-13-6-8-14(9-7-13)18(2)3;2-1(3,4)5/h4-11H,1-3H3;(H,2,3,4,5)/q+1;/p-1/b17-11+; |
Clave InChI |
XBNYWDPGGONGJT-SJDTYFKWSA-M |
SMILES isomérico |
CC1=C(C=CC=[N+]1/N=C/C2=CC=C(C=C2)N(C)C)Br.[O-]Cl(=O)(=O)=O |
SMILES canónico |
CC1=C(C=CC=[N+]1N=CC2=CC=C(C=C2)N(C)C)Br.[O-]Cl(=O)(=O)=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



